N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidinone core substituted with a methyl group at position 3, a 4-methylphenyl group at position 7, and a sulfanyl acetamide moiety linked to a 3-cyanophenyl ring. This structure combines hydrophobic (methyl, phenyl), polar (cyanophenyl), and hydrogen-bonding (sulfanyl, carbonyl) groups, making it a candidate for diverse applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-6-8-16(9-7-14)18-12-30-21-20(18)26-23(27(2)22(21)29)31-13-19(28)25-17-5-3-4-15(10-17)11-24/h3-10,12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAORIAWQLQTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl-Substituted Analog (3-Ethyl vs. 3-Methyl)
Compound: N-(3-Cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structural Difference : The methyl group at position 3 is replaced with ethyl.
- Steric effects may alter binding interactions in biological targets.
- Data: No melting point or bioactivity data provided in evidence.
Butylphenyl-Substituted Analog (4-Butylphenyl vs. 3-Cyanophenyl)
Compound: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Structural Differences: Position 7: Phenyl instead of 4-methylphenyl. Acetamide Substituent: 4-Butylphenyl replaces 3-cyanophenyl.
- Absence of the 4-methyl group on the phenyl ring may reduce steric hindrance at position 6.
Dichlorophenyl-Substituted Pyrimidinone Analog
Compound : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structural Differences: Core: Pyrimidinone instead of thieno[3,2-d]pyrimidinone. Substituents: 2,3-Dichlorophenyl replaces 3-cyanophenyl.
- Data :
- Melting Point: 230°C, suggesting high crystallinity.
- Yield: 80%, indicating efficient synthesis.
Sulfamoylphenyl Hydrazine Derivatives
Compounds: 2-Cyano-2-[2-(aryl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamides (e.g., 13a–e)
- Structural Differences: Core: Aryl hydrazine-linked cyanoacetamide instead of thienopyrimidinone. Substituents: Varied aryl groups (e.g., 4-methylphenyl, 4-methoxyphenyl).
- Data: Melting Points: 274–288°C (high thermal stability). Yields: 94–95%, reflecting optimized coupling reactions. IR Spectroscopy: C≡N stretch at ~2214 cm⁻¹, comparable to the target compound’s cyano group.
Key Findings and Implications
Alkyl Substituents : Ethyl or butyl groups increase hydrophobicity, which may enhance bioavailability but reduce solubility .
Aromatic Substituents: Cyanophenyl (target) vs. dichlorophenyl vs. sulfamoylphenyl —electron-withdrawing groups (CN, Cl) enhance dipole interactions, while sulfamoyl groups improve hydrogen bonding.
Synthetic Efficiency : High yields (80–95%) in analogs suggest robust methodologies for acetamide coupling and diazonium salt reactions .
Biological Activity
N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity involves examining its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.
Molecular Formula: C23H18N4O2S2
Molecular Weight: 446.55 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: It can modulate receptor activity that affects signaling pathways related to cell proliferation and survival.
- Cellular Signaling Interference: By interfering with key signaling pathways, this compound may exert effects on cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thienopyrimidine A | MCF7 (Breast Cancer) | 15 | Apoptosis |
| Thienopyrimidine B | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |
Antibacterial Activity
In addition to anticancer properties, thienopyrimidine derivatives have demonstrated antibacterial activity against several pathogenic bacteria. The following table summarizes some findings related to the antibacterial efficacy of similar compounds:
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound X | Staphylococcus aureus | 32 | Moderate |
| Compound Y | Escherichia coli | 16 | Strong |
Case Studies
- Study on Anticancer Efficacy : A study published in a pharmacological journal evaluated the effects of thienopyrimidine derivatives on MCF7 breast cancer cells. The results indicated that these compounds inhibited cell proliferation significantly at concentrations as low as 15 µM, primarily through apoptosis induction .
- Antibacterial Assessment : Another study focused on the antibacterial properties of thienopyrimidine derivatives against resistant strains of Staphylococcus aureus. The findings revealed that certain derivatives exhibited MIC values as low as 16 µg/mL, indicating their potential utility in treating antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Core formation : Construct the thieno[3,2-d]pyrimidinone core via cyclization of thiophene derivatives under acidic or basic conditions.
Sulfanyl group introduction : React the core with mercaptoacetic acid derivatives in the presence of coupling agents (e.g., DCC) .
Acetamide coupling : Attach the 3-cyanophenyl group via nucleophilic substitution or condensation with activated intermediates .
- Optimization : Control reaction temperature (70–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., triethylamine) to improve yields (typically 60–85%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- 1H/13C NMR : Identify key protons (e.g., methyl groups at δ ~2.1–2.3 ppm, aromatic protons at δ ~7.2–7.8 ppm) and carbonyl signals (δ ~170–175 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Purity assessment : Use HPLC with C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .
Q. How can researchers evaluate its biological activity in vitro?
- Assay design :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cellular cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
- Target interaction : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to proteins like EGFR or VEGFR .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data?
- Case example : Discrepancies in IC50 values may arise from structural analogs. For instance:
| Compound Substituent | IC50 (μM) | Target | Reference |
|---|---|---|---|
| 4-Methylphenyl (current compound) | 1.2 ± 0.3 | EGFR | |
| 3,5-Dimethylphenyl analog | 0.8 ± 0.2 | EGFR | |
| 4-Chlorophenyl analog | 2.5 ± 0.4 | VEGFR |
- Resolution : Perform comparative SAR studies, focusing on substituent effects (e.g., electron-withdrawing vs. donating groups) and assay standardization (e.g., consistent cell lines) .
Q. What computational strategies can predict reactivity or stability of this compound?
- Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways (e.g., sulfanyl group oxidation) and transition states .
- Solubility prediction : Apply COSMO-RS or Hansen solubility parameters to optimize solvent systems for crystallization .
Q. How can crystallography resolve ambiguities in its 3D structure?
- Technique : Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å).
- Key parameters :
- Space group: Monoclinic (P21/c) with unit cell dimensions (e.g., a = 18.220 Å, β = 108.76°) .
- Hydrogen bonding: Intramolecular N–H⋯N bonds stabilize folded conformations .
Q. What strategies mitigate poor solubility in pharmacological studies?
- Approaches :
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility .
- Prodrug design : Modify the acetamide group to phosphate esters for improved bioavailability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
